[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid
Overview
Description
[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid, also known as CHETAC, is a compound with potential applications in scientific research.
Scientific Research Applications
Heterocyclic Design and Crystallography
- X-ray Diffraction Studies : A study by Rybakov, Babaev, and Paronikyan (2017) discusses the synthesis of new bicyclic and tricyclic heterocycles based on derivatives of 3-cyanopyrid-2-ones, which include compounds related to the given chemical. This research contributes to understanding the crystal structures of such compounds (Rybakov, Babaev, & Paronikyan, 2017).
Synthesis and Cyclization
- N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : A 2019 study by Chigorina, Bespalov, and Dotsenko explores the synthesis of previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Their reaction with 2-(arylmethylidene)malononitriles results in nonselective heterocyclization products (Chigorina, Bespalov, & Dotsenko, 2019).
Molecular Docking Studies
- Potential Inhibitors of NAMPT : Venkateshan et al. (2019) conducted a study involving compounds similar to [(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid. They performed molecular docking studies to assess the inhibition of Nicotinamidephosphoribosyltransferase (NAMPT), which could have implications in treating certain diseases (Venkateshan et al., 2019).
Antitumor Activities
- Synthesis and Evaluation of Antitumor Compounds : Shams et al. (2010) explored the synthesis of various heterocyclic derivatives from a related compound and evaluated their antitumor activities. They found that most compounds showed high inhibitory effects on certain human cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).
Catalysis and Photophysical Properties
- DABCO Catalysis for Synthesis : Beheshtia et al. (2010) reported the synthesis of 3-cyano-2(1H)-pyridinones and their 2-imino analogues using DABCO as a catalyst. This study is significant for understanding the catalytic processes involved in synthesizing derivatives of the chemical (Beheshtia, Khorshidi, Heravi, & Baghernejad, 2010).
Synthesis and Biological Activity
- Antimicrobial Dyes and Precursors : Shams, Mohareb, Helal, and Mahmoud (2011) synthesized novel antimicrobial dyes and precursors based on a related compound, demonstrating significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011).
properties
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-8-11-7-10-5-3-1-2-4-6-12(10)16-14(11)19-9-13(17)18/h7H,1-6,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLTDATRCMMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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